molecular formula C27H33ClN2O4 B1674962 LM22B-10

LM22B-10

Cat. No.: B1674962
M. Wt: 485.0 g/mol
InChI Key: QCXQLSGBOUUVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LM22B-10 is a small molecule that acts as an activator of the neurotrophin receptors TrkB and TrkC. These receptors are crucial for the survival, development, and function of neurons. This compound has shown significant neurotrophic activity, promoting neuronal survival and neurite outgrowth in various in vitro and in vivo models .

Mechanism of Action

Target of Action

LM22B-10 is a potent and selective agonist for the TrkB and TrkC neurotrophin receptors . These receptors play a crucial role in neuronal survival and plasticity .

Mode of Action

This compound binds to and activates TrkB and TrkC receptors . It inhibits the binding of Brain-Derived Neurotrophic Factor (BDNF) to TrkB-expressing cells and Neurotrophin-3 (NT-3) to TrkC-expressing cells . This interaction results in the activation of these receptors and their downstream signaling pathways .

Biochemical Pathways

Upon activation, this compound induces TrkB, TrkC, AKT, and ERK activation both in vitro and in vivo . This leads to the activation of the ERK-CREB pathway in nerves, promoting nerve growth . The activation patterns of Trk and downstream signaling by this compound are distinct from those of BDNF and NT-3 .

Result of Action

This compound improves cell survival and potently accelerates neurite outgrowth . It exhibits neurotrophic activity, improving survival and increasing neurite outgrowth in hippocampal cells in vitro . It also promotes neurite outgrowth in an inhibitory environment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study where this compound was administered as eye drops to regular and diabetic mice with corneal wounding, it significantly improved the healing speed of the corneal epithelium, corneal sensitivity, and corneal nerve density . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment and condition of use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LM22B-10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions: LM22B-10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXQLSGBOUUVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.